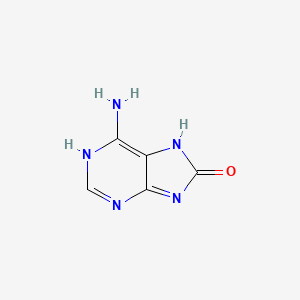
6-amino-1,7-dihydropurin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “6-amino-1,7-dihydropurin-8-one” is a chemical entity with unique properties and applications It is known for its involvement in various chemical reactions and its significance in scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “6-amino-1,7-dihydropurin-8-one” involves specific reaction conditions and reagents. The preparation methods typically include:
Hydrolysis: This step involves the hydrolysis of a precursor compound under acidic or basic conditions.
Oxidation: The hydrolyzed product is then subjected to oxidation using suitable oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity “this compound”.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale Hydrolysis: Using industrial reactors to hydrolyze the precursor compound.
Controlled Oxidation: Employing industrial oxidizing agents and reactors to achieve efficient oxidation.
Automated Purification: Utilizing automated chromatography systems for large-scale purification.
化学反応の分析
Types of Reactions
“6-amino-1,7-dihydropurin-8-one” undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield higher oxidation state compounds.
Reduction: Can produce lower oxidation state compounds.
Substitution: Can result in the formation of substituted derivatives.
科学的研究の応用
“6-amino-1,7-dihydropurin-8-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of “6-amino-1,7-dihydropurin-8-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways and processes.
Inducing Cellular Responses: Triggering cellular responses that lead to its observed effects.
類似化合物との比較
Similar Compounds
“6-amino-1,7-dihydropurin-8-one” can be compared with other similar compounds, such as:
CID 63015: A compound with similar structural features but different functional groups.
CID 63014: A salt mixture with comparable properties.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its unique properties make it valuable for various applications in scientific research and industry.
特性
IUPAC Name |
6-amino-1,7-dihydropurin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKBRPAAQSHTED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=O)NC2=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=NC(=O)NC2=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-methylphenoxy)propanamide](/img/structure/B7774683.png)

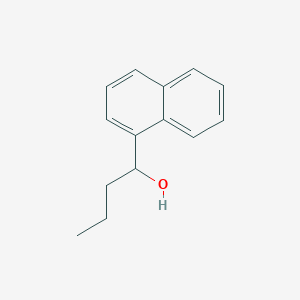

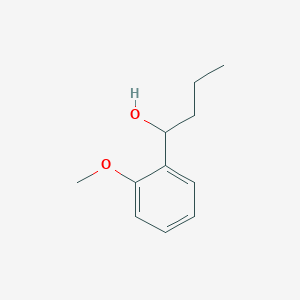
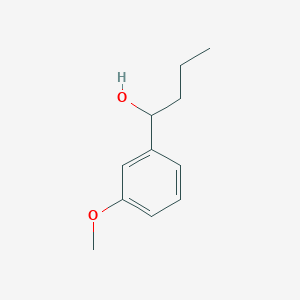
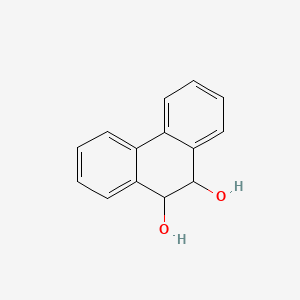
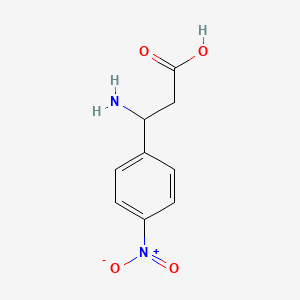
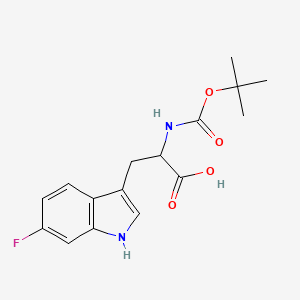
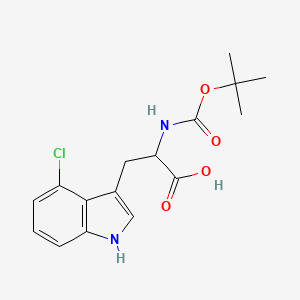


![3-{[3-(Ethoxycarbonyl)-8-ethylquinolin-4-yl]amino}benzoic acid](/img/structure/B7774770.png)
![2-[(2,5-Dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7774778.png)
